3-((Dimethylamino)methyl)-5-methylhexan-2-one

描述

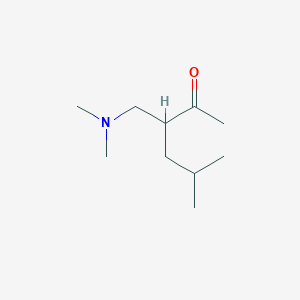

3-((Dimethylamino)methyl)-5-methylhexan-2-one (CAS 91342-74-4) is a ketone derivative featuring a dimethylamino-methyl substituent at the third carbon and a methyl group at the fifth carbon of a hexan-2-one backbone. Its molecular formula is C₉H₁₇NO, with a molecular weight of 155.24 g/mol. The compound is structurally characterized by:

- A ketone group at position 2.

- A dimethylamino-methyl group at position 3.

- A methyl branch at position 4.

This compound is primarily utilized as a key intermediate in the synthesis of Tetrabenazine, a drug used to treat hyperkinetic movement disorders. Its role involves reacting with 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride in the presence of an organic acid to form Tetrabenazine . Industrial production emphasizes high purity and scalability, with manufacturers highlighting its importance in pharmaceutical synthesis .

属性

IUPAC Name |

3-[(dimethylamino)methyl]-5-methylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-8(2)6-10(9(3)12)7-11(4)5/h8,10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDJYGZCMGEQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697484 | |

| Record name | 3-[(Dimethylamino)methyl]-5-methylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91342-74-4 | |

| Record name | 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91342-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((Dimethylamino)methyl)-5-methyl-2-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091342744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Dimethylamino)methyl]-5-methylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexanone, 3-[(dimethylamino)methyl]-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ABF5VHY44N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Step 1: Formation of Intermediate (Enol Silyl Ether)

- Reactants: 5-methyl-3-hexene-2-one and an organosilicon compound such as tetramethyldisiloxane.

- Catalyst: Copper hydride triphenylphosphine complex (typically 0.8–2 mol%).

- Solvent: Toluene.

- Conditions: Reaction temperature ranges from 80 to 90 °C; reaction time varies from 2 to 4 hours.

- Outcome: Formation of intermediate 6, an enol silyl ether.

Step 2: Mannich Reaction to Form Final Product

- Reactants: Intermediate 6 and N,N-dimethyl methylene ammonium iodide.

- Catalyst: Lewis acids such as boron trifluoride diethyl etherate or anhydrous zinc chloride (5–7 mol%).

- Conditions: Reaction temperature between 50 and 90 °C; reaction time from 3 to 6 hours.

- Process: The Mannich reaction proceeds directly after the first step without isolating the intermediate.

- Work-up: Distillation and purification of the crude product to obtain refined 3-((Dimethylamino)methyl)-5-methylhexan-2-one.

Reaction Parameters and Optimization

| Parameter | Range/Value | Notes |

|---|---|---|

| 5-methyl-3-hexene-2-one | 1 mol | Starting material |

| Organosilicon compound (e.g., tetramethyldisiloxane) | 0.5–0.8 mol | Used for addition reaction |

| Copper hydride triphenylphosphine complex catalyst | 0.8–2 mol% | Catalyzes addition reaction |

| Solvent | Toluene (1.5–1.6 L) | Reaction medium |

| Temperature (Step 1) | 80–90 °C | Controls reaction rate |

| Reaction time (Step 1) | 2–4 hours | Ensures complete intermediate formation |

| N,N-dimethyl methylene ammonium iodide | 1.2–1.5 mol | Mannich reagent |

| Lewis acid catalyst | Boron trifluoride diethyl etherate (6 mol%) or anhydrous zinc chloride (5–7 mol%) | Catalyzes Mannich reaction |

| Temperature (Step 2) | 50–90 °C | Optimized for maximum yield |

| Reaction time (Step 2) | 3–6 hours | Ensures complete conversion |

Yields, Purity, and By-Product Profile

The synthesis method yields high purity product with excellent yields and low isomeric by-products.

| Example | Yield (%) | Purity (%) | Isomeric By-Product Content (%) |

|---|---|---|---|

| 1 | 65 | 99.5 | 0.3 |

| 2 | 67 | 99.4 | 0.4 |

| 3 | 64 | 99.6 | 0.2 |

| 4 | 65 | 99.6 | 0.2 |

| 5 | 67 | 99.6 | 0.2 |

| 6 | 62 | 99.3 | 0.5 |

| Comparative Example | 37.1 | 98.0 | Not indicated |

- Interpretation: The method consistently achieves yields between 62–67% and purity above 99.3%, with isomeric by-products below 0.5%, demonstrating superior efficiency and selectivity compared to prior methods.

Mechanistic and Practical Notes

- The copper hydride triphenylphosphine complex facilitates selective hydrosilylation of the α,β-unsaturated ketone, forming the enol silyl ether intermediate.

- The Mannich reaction employs N,N-dimethyl methylene ammonium iodide as the electrophilic source of the dimethylaminomethyl group, with Lewis acid catalysis enhancing the electrophilicity and reaction rate.

- The direct use of the intermediate without isolation reduces purification steps and potential losses.

- Purification by distillation ensures removal of residual catalysts and by-products, yielding a high-purity final product suitable for further applications.

化学反应分析

Types of Reactions

3-((Dimethylamino)methyl)-5-methylhexan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common

生物活性

3-((Dimethylamino)methyl)-5-methylhexan-2-one, commonly referred to as DMMH, is an aliphatic ketone with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol. This compound has garnered attention for its potential applications in pharmaceuticals, particularly as an intermediate in synthesizing tetrabenazine, a drug used in treating movement disorders like Huntington's disease and tardive dyskinesia. This article delves into the biological activity of DMMH, synthesizing data from various studies and research findings.

Chemical Structure and Properties

The structure of DMMH features a dimethylamino group attached to a methyl group linked to a 5-methylhexan-2-one backbone. This unique configuration enhances its reactivity compared to simpler ketones. The compound's properties are critical for understanding its interactions within biological systems.

Pharmacological Applications

DMMH is primarily recognized for its role as an intermediate in the synthesis of tetrabenazine. The pharmacological relevance of DMMH stems from its ability to influence neurotransmitter levels in the brain, particularly dopamine, which is crucial in treating neurodegenerative disorders.

Key Applications:

- Intermediate in Drug Synthesis : DMMH is essential in producing tetrabenazine, which modulates dopamine levels.

- Potential Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that derivatives of DMMH may exhibit anti-inflammatory and analgesic effects, although comprehensive research is required to confirm these findings.

While specific mechanisms of action for DMMH remain largely uncharacterized, its structural similarities to piperidine derivatives suggest potential interactions with various biological targets. Piperidine derivatives are known for their diverse pharmacological activities, including modulation of neurotransmitter systems.

Research Findings and Case Studies

Research on DMMH has focused on its synthesis and biological interactions. Here are some notable findings:

- Synthesis Methods : Various synthetic routes have been developed for DMMH:

-

Biological Activity Studies :

- Neurotransmitter Modulation : Studies indicate that compounds derived from DMMH can significantly affect dopamine levels, which is beneficial for treating certain neurological conditions .

- Anti-inflammatory Effects : Initial investigations into the anti-inflammatory properties of DMMH derivatives suggest potential therapeutic applications, although further validation through clinical trials is necessary.

Comparative Analysis with Similar Compounds

The following table summarizes key features of DMMH compared to related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 91342-74-4 | Intermediate in tetrabenazine synthesis; potential analgesic properties |

| Tetrabenazine | 58-49-1 | Used for treating movement disorders; directly related to DMMH |

| Dimethylaminomethylphenylacetone | 91194-19-7 | Contains phenyl group; similar applications |

科学研究应用

Tetrabenazine Synthesis

The primary application of 3-((Dimethylamino)methyl)-5-methylhexan-2-one is as an intermediate in the synthesis of tetrabenazine, a medication used to treat movement disorders such as Huntington's disease and tardive dyskinesia. Tetrabenazine functions as a dopamine receptor antagonist and is known for its ability to modulate neurotransmitter levels in the brain, particularly dopamine, thereby alleviating symptoms associated with these conditions .

Pharmacokinetic Studies

Research has indicated that this compound exhibits notable pharmacokinetic properties. Studies are ongoing to understand its interactions with biological systems and its efficacy when used as an intermediate in drug formulations. Preliminary findings suggest that derivatives of this compound may possess anti-inflammatory and analgesic properties, although further investigation is required to confirm these effects .

Synthetic Methods

Clinical Relevance

A significant body of research supports the clinical relevance of tetrabenazine derived from this compound. For instance, studies have demonstrated its effectiveness in reducing chorea associated with Huntington's disease, highlighting the importance of this compound in therapeutic applications .

Interaction Studies

Interaction studies involving this compound have focused on its pharmacokinetic properties, revealing insights into how it interacts with various biological systems. These studies are crucial for understanding its safety profile when included in drug formulations .

相似化合物的比较

(3S)-3-Amino-1-hydroxy-5-methylhexan-2-one (LEX)

Molecular Formula: C₇H₁₅NO₂ Molecular Weight: 145.20 g/mol Key Features:

- Hydroxyl group at position 1.

- Amino group at position 3 (chiral center).

- Methyl group at position 5.

Comparison :

- LEX shares the hexan-2-one backbone and methyl group at position 5 but replaces the dimethylamino-methyl group with a hydroxyl and amino group.

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

Molecular Formula: C₁₄H₁₉NO₂ Molecular Weight: 233.31 g/mol Key Features:

- Cyclohexanone core.

- Methoxyphenyl and methylamino substituents.

Comparison :

- Methoxmetamine is a cyclohexanone derivative with aromatic and amino substituents, unlike the linear hexan-2-one structure of the target compound.

- The methylamino group and methoxyphenyl ring contribute to its psychoactive properties, distinguishing it from the dimethylamino-methyl group in 3-((dimethylamino)methyl)-5-methylhexan-2-one, which lacks aromaticity .

3-(2-(Diethylamino)ethyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one (Compound D8)

Molecular Formula : C₁₆H₂₁N₃OS₂

Molecular Weight : 335.48 g/mol

Key Features :

- Thiazolidinone heterocycle.

- Diethylamino-ethyl and 4-methylbenzylidene groups.

Comparison :

- D8’s thiazolidinone core introduces sulfur-based reactivity, unlike the ketone-dominated reactivity of the target compound.

5-Methylhex-5-en-2-one

Molecular Formula : C₇H₁₂O

Molecular Weight : 112.17 g/mol

Key Features :

- Unsaturated hexenone backbone.

- Methyl group at position 5.

Comparison :

- The α,β-unsaturation increases electrophilicity at the ketone, making it more reactive in conjugate additions compared to the saturated target compound .

Structural and Functional Group Analysis

常见问题

Q. What are the key synthetic routes for preparing 3-((Dimethylamino)methyl)-5-methylhexan-2-one, and what reaction conditions are critical for yield optimization?

The compound is synthesized via multi-step organic reactions, often involving alkylation or reductive amination. For example, in the synthesis of tetrabenazine, the compound is used as an intermediate by reacting its acid addition salt with 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride in the presence of an organic acid . Key conditions include controlled pH, temperature (e.g., room temperature for acid addition), and stoichiometric ratios to minimize side reactions like over-alkylation. Solvent choice (e.g., dioxane for HCl salt formation) also impacts reaction efficiency .

Q. How is the structure of this compound characterized, and what analytical techniques are most reliable?

Structural confirmation typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR for methyl and dimethylamino group identification) and mass spectrometry (MS) for molecular weight verification. For example, -NMR peaks near δ 2.5–3.0 ppm indicate dimethylamino protons, while ketone carbonyl groups (~200–210 ppm in -NMR) confirm the hexan-2-one backbone . High-resolution mass spectrometry (HRMS) can validate the molecular formula (CHINO) and isotopic patterns .

Q. What are the primary chemical reactions this compound undergoes, and how do functional groups influence reactivity?

The dimethylamino group participates in nucleophilic reactions (e.g., alkylation or protonation), while the ketone moiety can undergo reductions (e.g., to secondary alcohols) or act as a hydrogen-bond acceptor. The tertiary amine group may also form salts with acids, enhancing solubility for downstream reactions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives of this compound?

Stereocontrol often requires chiral catalysts or auxiliaries. For instance, enantioselective reductive amination using catalysts like Ru-BINAP complexes can induce asymmetry at the dimethylamino-bearing carbon. Reaction monitoring via chiral HPLC or polarimetry ensures enantiomeric excess .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Scale-up issues include exothermic reactions (e.g., acid addition steps) and purification difficulties due to polar byproducts. Solutions include gradual reagent addition with cooling and employing column chromatography or recrystallization with solvents like ethanol/water mixtures. Process analytical technology (PAT) can monitor reaction progression in real time .

Q. How do conflicting spectroscopic data (e.g., NMR splitting patterns) arise, and how should researchers resolve them?

Discrepancies may stem from dynamic effects (e.g., hindered rotation of the dimethylamino group) or impurities. Variable-temperature NMR can distinguish conformational exchange from contaminants. Cross-validation with 2D techniques (COSY, HSQC) clarifies coupling relationships .

Q. What role does this compound play in medicinal chemistry, particularly in central nervous system (CNS) drug development?

As a tetrabenazine precursor, it contributes to vesicular monoamine transporter 2 (VMAT2) inhibition, a mechanism for treating hyperkinetic disorders. Researchers must optimize its pharmacokinetics (e.g., blood-brain barrier penetration) by modifying substituents while retaining amine basicity for target binding .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Perform accelerated stability studies using buffers (pH 1–12) and temperatures (25–60°C). Monitor degradation via HPLC and identify byproducts with LC-MS. For example, acidic conditions may protonate the amine, while basic conditions could hydrolyze the ketone .

Q. What strategies are effective for minimizing toxicity during in vitro biological assays involving this compound?

Use lower concentrations (µM range) and short exposure times. Pre-screen cytotoxicity in immortalized cell lines (e.g., HEK293) before primary cell studies. Pair with scavengers like N-acetylcysteine to mitigate oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。